

Application Note & Protocol: Broth Microdilution Assay for Ceftolozane Sulfate MIC Determination

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Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592

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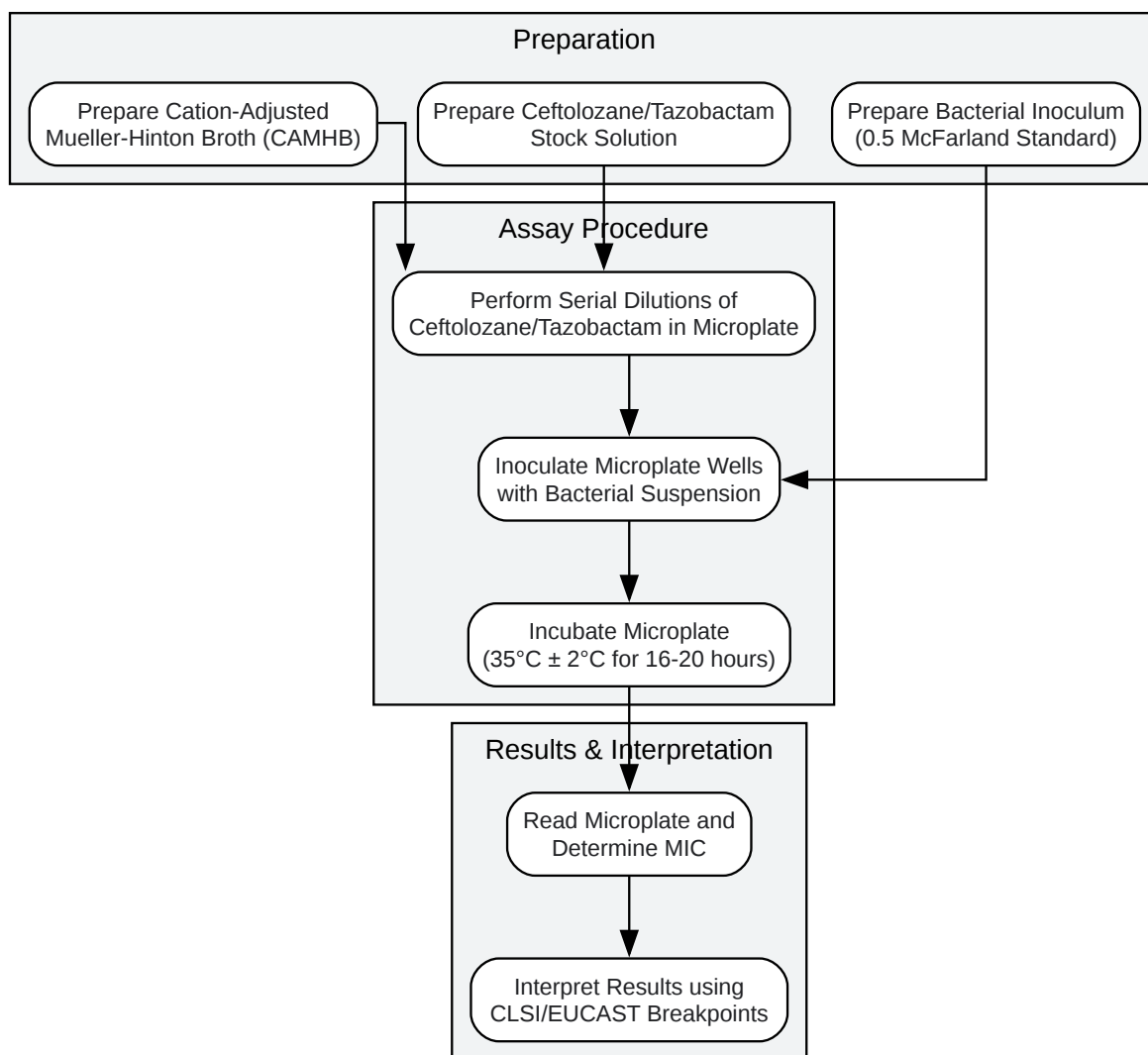
Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic that, in combination with the β -lactamase inhibitor tazobactam, is effective against a broad spectrum of Gram-negative bacteria, including multidrug-resistant *Pseudomonas aeruginosa* and certain Enterobacterales. [1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing, providing crucial data for guiding clinical therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3] This document provides a detailed protocol for the determination of **Ceftolozane sulfate** MICs using the broth microdilution assay, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Experimental Workflow



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Figure 1. Workflow for **Ceftolozane Sulfate** MIC Determination.

Materials and Reagents

- **Ceftolozane sulfate** powder
- Tazobactam sodium powder

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates with lids
- Sterile water for injection or 0.9% sodium chloride injection
- Bacterial strains for testing (clinical isolates and quality control strains)
- Tryptic Soy Agar (TSA) with 5% sheep blood
- 0.85% sterile saline
- 0.5 McFarland turbidity standard
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips
- Vortex mixer
- Spectrophotometer or densitometer

Detailed Experimental Protocol

1. Preparation of Antimicrobial Stock Solution

Ceftolozane is typically tested in combination with a fixed concentration of 4 µg/mL of tazobactam.^{[4][5]}

- Reconstitute **Ceftolozane sulfate** and tazobactam powders according to the manufacturer's instructions to create high-concentration stock solutions. Sterile water for injection or 0.9% sodium chloride injection can be used for reconstitution.^[6]
- Prepare a combined working stock solution of Ceftolozane/tazobactam. The concentration of this working stock should be at least 10 times the highest concentration to be tested. For example, to test up to a concentration of 64 µg/mL of Ceftolozane, a working stock of at least 640 µg/mL should be prepared. Ensure the tazobactam concentration is maintained at a constant 4 µg/mL in the final test wells.

2. Inoculum Preparation

- Subculture the bacterial isolates onto Tryptic Soy Agar with 5% sheep blood and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 18-24 hours to obtain fresh, pure colonies.^[7]
- Select 3-5 well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/densitometer. This corresponds to an approximate bacterial concentration of 1×10^8 CFU/mL.
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

3. Microplate Preparation and Inoculation

- Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
- Add 50 μL of the appropriate Ceftolozane/tazobactam working solution to the first well of each row to be tested, and perform serial twofold dilutions across the plate.
- The final volume in each well after dilution should be 50 μL .
- Inoculate each well with 50 μL of the prepared bacterial inoculum, resulting in a final volume of 100 μL per well.
- Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

4. Incubation

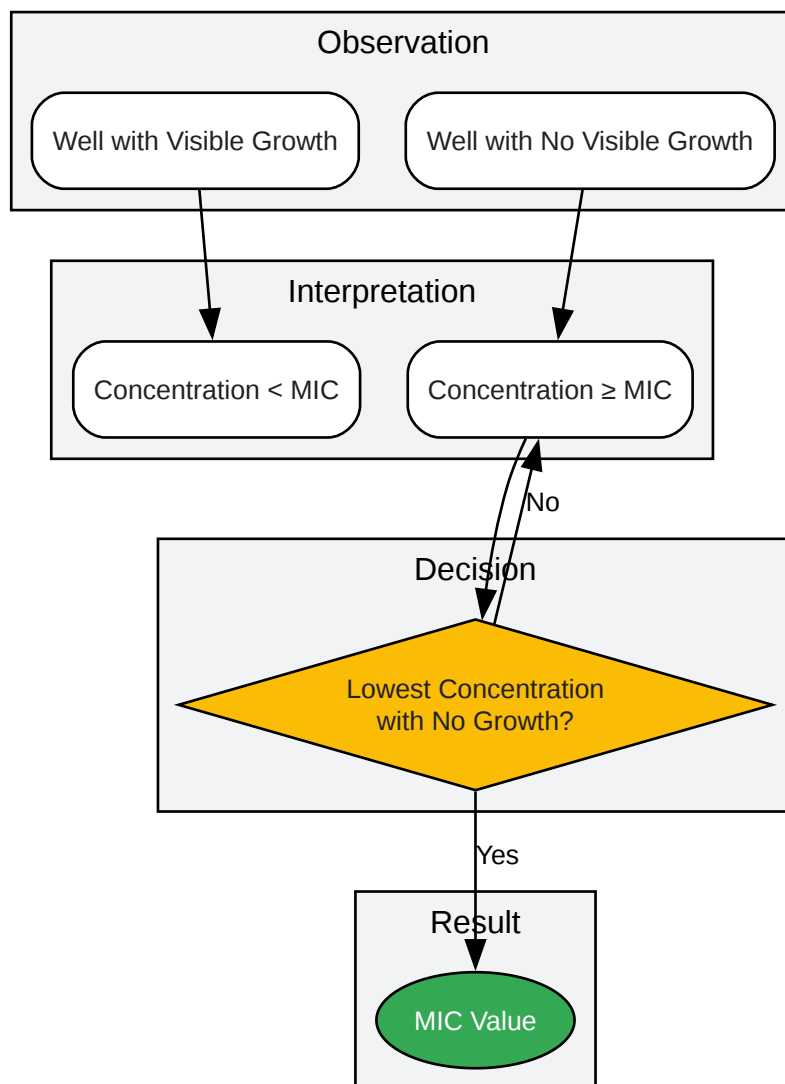
Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.^[7]

5. Reading and Interpreting Results

- After incubation, visually inspect the microtiter plates for bacterial growth. A button of growth at the bottom of the well indicates bacterial proliferation.

- The MIC is the lowest concentration of Ceftolozane (in the presence of 4 µg/mL tazobactam) that shows no visible growth.
- Interpret the MIC values according to the latest CLSI or EUCAST breakpoints.

MIC Determination Logic



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Figure 2. Logical Flow for MIC Value Determination.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. Perform QC testing each time a new batch of reagents is used or on a weekly basis.

Recommended QC Strains and Expected MIC Ranges:

Quality Control Strain	CLSI Expected Ceftolozane/Tazobactam MIC Range (µg/mL)
Escherichia coli ATCC® 25922™	0.12/4 - 0.5/4
Pseudomonas aeruginosa ATCC® 27853™	0.25/4 - 1/4
Klebsiella pneumoniae ATCC® 700603™	0.5/4 - 2/4
Escherichia coli ATCC® 35218™	0.25/4 - 1/4

Note: These ranges are subject to change. Always refer to the latest CLSI M100 document for the most current QC ranges.[8]

Data Presentation: Ceftolozane/Tazobactam MIC Data Summary

The following table summarizes the in vitro activity of Ceftolozane/tazobactam against various Gram-negative organisms as reported in the literature.

Organism	Number of Isolates	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)	Reference
Escherichia coli	143 (total Enterobacteriales)	0.25	0.5	Not Reported	[9]
Klebsiella pneumoniae	143 (total Enterobacteriales)	0.5	>32	Not Reported	[9]
Other Enterobacteriales	143 (total Enterobacteriales)	0.5	8	Not Reported	[9]
Pseudomonas aeruginosa	48	0.5	>32	Not Reported	[9]
Pseudomonas aeruginosa	308	Not Reported	Not Reported	Not Reported	[4]
Multidrug-Resistant P. aeruginosa	112	2	256	0.5 to >256	[5]

Troubleshooting

Issue	Possible Cause(s)	Recommended Action
Growth in sterility control well	Contamination of broth or microplate	Discard the batch and repeat the assay with fresh, sterile materials.
No growth in growth control well	Inoculum viability issue; Inoculum too low; Incubation error	Verify the viability of the bacterial strain. Ensure correct inoculum preparation and incubation conditions.
QC results out of range	Procedural error; Reagent issue; Strain mutation	Review the entire procedure. Test a new lot of reagents. Obtain a new QC strain culture.
"Skipped" wells (growth at higher concentrations than the MIC)	Contamination; Inoculum splash-over	Repeat the test for the affected isolate. Ensure careful pipetting technique.

Disclaimer: This application note is intended for research and informational purposes only. It is essential to validate this protocol in your laboratory and adhere to the latest guidelines from regulatory bodies such as CLSI and EUCAST for clinical diagnostic applications.

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